

The Versatile Scaffold: 3,5-Dimethoxyisonicotinaldehyde and its Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinaldehyde

Cat. No.: B1302960

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For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. **3,5-Dimethoxyisonicotinaldehyde**, a substituted pyridine aldehyde, represents a valuable starting material in the synthesis of a diverse range of bioactive compounds. While not typically a therapeutic agent in itself, its derivatives have demonstrated significant promise in various disease areas, particularly in the fields of antimicrobial and anti-inflammatory research. This guide provides a comparative overview of the efficacy of drug candidates derived from **3,5-dimethoxyisonicotinaldehyde** and its broader class of isonicotinic acid derivatives, contrasted with alternatives based on quinoline- and pyrimidine-carboxaldehydes.

This guide will delve into the quantitative biological data of these compound classes, provide detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways and experimental workflows to offer a comprehensive resource for drug discovery professionals.

Comparative Efficacy of Heterocyclic Aldehyde Derivatives

The true measure of a synthetic building block's utility lies in the biological activity of the molecules it helps create. Here, we compare the efficacy of derivatives synthesized from

isonicotinaldehyde (the core of **3,5-dimethoxyisonicotinaldehyde**), quinoline-carboxaldehyde, and pyrimidine-carboxaldehyde in key therapeutic areas.

Antitubercular Activity

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment, and its derivatives continue to be a major focus of research to combat drug-resistant strains.

Table 1: Comparative Antitubercular Activity of Isonicotinic Acid Hydrazide Derivatives

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
|-----------------------------|--|-------------------------------------|-----------------|-----------|
| Isonicotinic Acid Hydrazide | Isoniazid (INH) | Mycobacterium tuberculosis H37Rv | 0.02 - 0.2 | [1] |
| Isonicotinic Acid Hydrazide | N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Mycobacterium tuberculosis | 6.25 - 12.5 | [2] |
| Isonicotinic Acid Hydrazide | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis | 0.019 (0.14 µM) | |

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also been explored for their potential to modulate inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity of Isonicotinate and Pyrimidine Derivatives

| Compound Class | Derivative Example | Assay | IC50 (μM) | Reference |
|------------------------|--|----------------------------|------------------|-----------|
| Isonicotinates | N-(3-Aminophenyl) isonicotinamide | ROS Inhibition | 8.2 (1.42 μg/mL) | [3] |
| Isonicotinates | N-(4-Butyramidophenyl) isonicotinamide | ROS Inhibition | 12.7 (3.7 μg/mL) | [3] |
| Pyrimidine Derivatives | Pyrazolo[4,3-d]pyrimidine analog | TNF-α, IL-6, NO inhibition | 2.64 - 5.63 | [4] |
| Pyrimidine Derivatives | Morpholinopyrimidine derivative | NO Inhibition | - | [5] |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. ROS: Reactive Oxygen Species. NO: Nitric Oxide.

Anticancer Activity

Quinoline and pyrimidine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Table 3: Comparative Anticancer Activity of Quinoline and Pyrimidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (μM) | Reference |
|------------------------|--------------------------------------|----------------------|-----------|-----------|
| Quinoline Derivatives | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [6] |
| Quinoline Derivatives | Anilino-Fluoroquinolone Derivative | A549 (Lung) | 7.47 | [6] |
| Pyrimidine Derivatives | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | - | [7] |
| Pyrimidine Derivatives | Pyrimidopyrimidine analog | HCT-116 (Colorectal) | - | [8] |

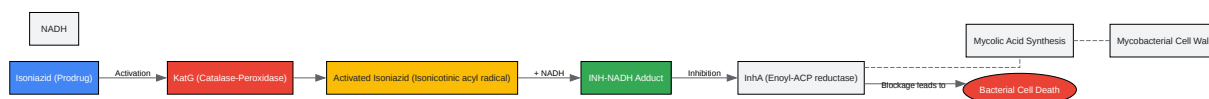
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][9][10][11][12]

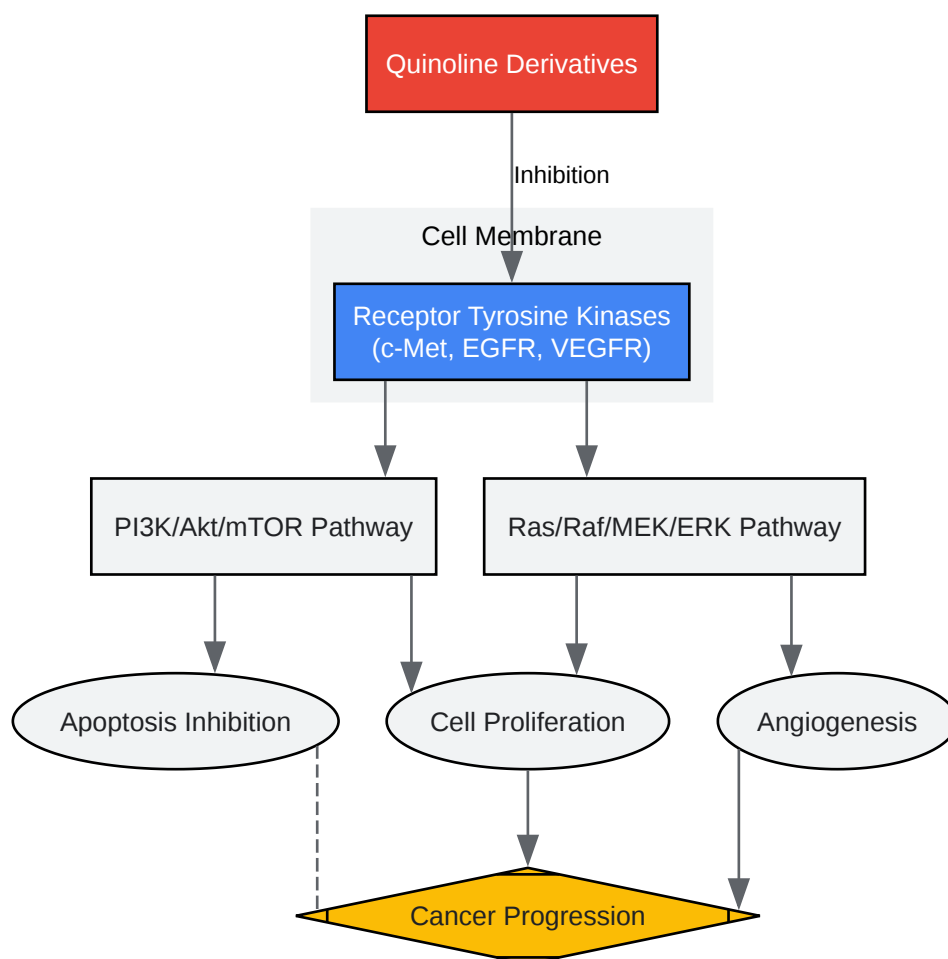


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Mechanism of Action of Isoniazid.

Quinoline Derivatives: Targeting Cancer Signaling Pathways

Quinoline-based compounds have been shown to interfere with multiple signaling pathways implicated in cancer, including those involving receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[13][14][15][16]

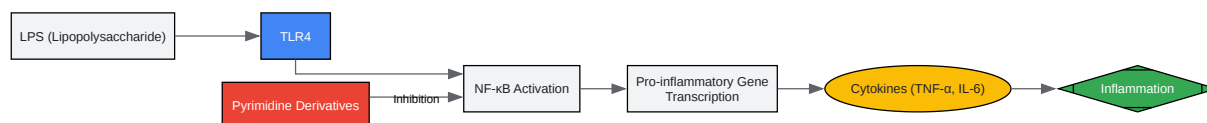


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Quinoline Derivatives Targeting Cancer Pathways.

Pyrimidine Derivatives: Modulating Inflammatory Responses

Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways, such as the NF- κ B pathway, which controls the production of pro-inflammatory cytokines.[4][17][18][19]



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Pyrimidine Derivatives in NF- κ B Signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative procedures for the synthesis and biological evaluation of the discussed compound classes.

Synthesis of Isonicotinic Acid Hydrazide Derivatives (Isonicotinoyl Hydrazones)

General Procedure:

- **Dissolution:** Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
- **Addition of Aldehyde/Ketone:** To the solution, add the desired aldehyde or ketone (1 equivalent). For the synthesis of derivatives from **3,5-dimethoxyisonicotinaldehyde**, this would be the aldehyde used.
- **Catalysis:** Add a catalytic amount of glacial acetic acid (2-3 drops).
- **Reflux:** Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure isonicotinoyl hydrazone.

Synthesis of Quinoline-3-carboxaldehyde Derivatives

Vilsmeier-Haack Reaction:

- Acetanilide Preparation: Prepare the required substituted acetanilide by acetylation of the corresponding aniline.
- Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl_3) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.
- Reaction with Acetanilide: Add the substituted acetanilide to the Vilsmeier reagent and heat the mixture, typically at 60-80°C, for several hours.
- Hydrolysis: Cool the reaction mixture and pour it onto crushed ice.
- Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-formylquinoline derivative.

Synthesis of Pyrimidine-5-carboxaldehyde Derivatives

One-pot Biginelli-type Reaction:

- Mixing Reagents: In a reaction vessel, combine the substituted aldehyde (1 equivalent), a β -ketoester or malononitrile (1 equivalent), and urea or thiourea (1.5 equivalents).
- Catalyst and Solvent: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid (e.g., NH_4Cl) and a suitable solvent (e.g., ethanol). In some cases, the reaction can be performed

under solvent-free conditions.[20]

- **Heating:** Heat the reaction mixture to reflux or at a specified temperature for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, pour the mixture into ice-water to induce precipitation.
- **Purification:** Wash the crude solid with water and a cold solvent, then recrystallize from an appropriate solvent to obtain the pure pyrimidine derivative.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

- **Cell Culture:** Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- **Inflammatory Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
- **Incubation:** Incubate the plate for 24 hours.
- **Griess Assay:** After incubation, collect the cell culture supernatant. To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- **Measurement:** Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
- **Calculation:** Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is

calculated relative to the LPS-treated control.

Conclusion

3,5-Dimethoxyisonicotinaldehyde and its parent scaffold, isonicotinaldehyde, serve as critical starting points for the synthesis of a wide array of biologically active molecules. The derivatives of isonicotinic acid have shown profound efficacy, particularly as antitubercular agents, with a well-elucidated mechanism of action. In the broader landscape of drug discovery, heterocyclic aldehydes, including quinoline- and pyrimidine-carboxaldehydes, provide access to diverse chemical spaces, leading to potent anti-inflammatory and anticancer agents. The choice of the initial building block is a strategic decision that dictates the synthetic route and the potential biological profile of the final drug candidates. This guide has provided a comparative framework to aid researchers in making informed decisions in the early stages of drug discovery, offering quantitative data, detailed protocols, and mechanistic insights to accelerate the development of novel therapeutics.

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